molecular formula C11H20ClNO4 B2486234 Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride CAS No. 2172010-21-6

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride

Cat. No.: B2486234
CAS No.: 2172010-21-6
M. Wt: 265.73
InChI Key: UDLGKHMMZXVJRY-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO4·HCl It is a derivative of oxane and pyrrolidine, featuring a hydroxyl group and a carboxylate ester

Scientific Research Applications

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a diol and an appropriate leaving group.

    Esterification: The carboxylate ester is formed through an esterification reaction involving a carboxylic acid and an alcohol, typically using a catalyst such as sulfuric acid.

    Hydrochloride Formation: The final hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carbonyl compounds such as ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxypyrrolidin-3-yl)tetrahydro-2H-pyran-4-carboxylate
  • Methyl 4-(3-hydroxypyrrolidin-3-yl)tetrahydro-2H-thiopyran-4-carboxylate

Uniqueness

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride is unique due to its specific combination of the oxane and pyrrolidine rings, along with the hydroxyl and ester functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGKHMMZXVJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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